molecular formula C20H18O8 B14008822 Tetramethyl [1,1'-biphenyl]-2,2',6,6'-tetracarboxylate CAS No. 52657-21-3

Tetramethyl [1,1'-biphenyl]-2,2',6,6'-tetracarboxylate

Cat. No.: B14008822
CAS No.: 52657-21-3
M. Wt: 386.4 g/mol
InChI Key: DOCYRKPSQYKQIU-UHFFFAOYSA-N
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Description

Dimethyl 2-[2,6-bis(methoxycarbonyl)phenyl]benzene-1,3-dicarboxylate is an organic compound with a complex structure characterized by multiple ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 2-[2,6-bis(methoxycarbonyl)phenyl]benzene-1,3-dicarboxylate typically involves multi-step organic reactions. One common method includes the esterification of corresponding carboxylic acids with methanol in the presence of a catalyst such as sulfuric acid. The reaction conditions often require refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and advanced catalytic systems can be employed to enhance the yield and purity of the product. The use of automated systems allows for precise control over reaction parameters, ensuring consistent quality.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-[2,6-bis(methoxycarbonyl)phenyl]benzene-1,3-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The ester groups can be oxidized to form corresponding carboxylic acids.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and halogenated aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Dimethyl 2-[2,6-bis(methoxycarbonyl)phenyl]benzene-1,3-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism by which dimethyl 2-[2,6-bis(methoxycarbonyl)phenyl]benzene-1,3-dicarboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The ester groups can undergo hydrolysis, releasing active carboxylic acids that can interact with biological targets. The aromatic rings can also participate in π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl 2,2′-bipyridine-4,4′-dicarboxylate: Another ester compound with similar structural features but different applications.

    Tetramethyl 2,2’-[1,4-phenylenebis[imino(1-acetyl-2-oxoethane-1,2-diyl)azo]]bisterephthalate: A more complex ester with additional functional groups.

Uniqueness

Dimethyl 2-[2,6-bis(methoxycarbonyl)phenyl]benzene-1,3-dicarboxylate is unique due to its specific arrangement of ester groups and aromatic rings, which confer distinct chemical properties and reactivity. Its ability to participate in a wide range of chemical reactions and form stable complexes makes it valuable in various research and industrial applications.

Properties

CAS No.

52657-21-3

Molecular Formula

C20H18O8

Molecular Weight

386.4 g/mol

IUPAC Name

dimethyl 2-[2,6-bis(methoxycarbonyl)phenyl]benzene-1,3-dicarboxylate

InChI

InChI=1S/C20H18O8/c1-25-17(21)11-7-5-8-12(18(22)26-2)15(11)16-13(19(23)27-3)9-6-10-14(16)20(24)28-4/h5-10H,1-4H3

InChI Key

DOCYRKPSQYKQIU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)C(=O)OC)C2=C(C=CC=C2C(=O)OC)C(=O)OC

Origin of Product

United States

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